![molecular formula C17H15FN6O3 B356323 N2-(2-fluorophenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine CAS No. 714917-94-9](/img/structure/B356323.png)
N2-(2-fluorophenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
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Description
The compound “N2-(2-fluorophenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would consist of a pyrimidine ring substituted with fluorophenyl, methoxyphenyl, and nitro groups, as well as three amine groups. The exact structure would depend on the specific positions of these substituents on the pyrimidine ring .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially participate in a variety of chemical reactions. The presence of multiple functional groups (amine, nitro, methoxy, and fluorophenyl) could allow for various reactions to occur, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups (nitro, amine, and methoxy) and an aromatic ring could impact properties such as solubility, melting point, and reactivity .Scientific Research Applications
Antiviral Research
This compound has shown potential in antiviral research due to the presence of the nitropyrimidine moiety, which is known to exhibit antiviral properties . The fluoro and methoxy substituents on the phenyl rings may contribute to the compound’s ability to interact with viral enzymes or proteins, potentially inhibiting viral replication.
Anti-inflammatory Applications
The structural features of this compound suggest it could be useful in the development of anti-inflammatory agents. The nitropyrimidine core, in conjunction with the fluorophenyl and methoxyphenyl groups, may interact with biological pathways to reduce inflammation .
Oncology Research
Compounds with similar structures have been explored for their anticancer properties. The electron-withdrawing nitro group and the electron-donating methoxy group could make this compound a candidate for further research in cancer treatment, particularly in targeted therapies that require specific molecular interactions .
properties
IUPAC Name |
2-N-(2-fluorophenyl)-4-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN6O3/c1-27-11-8-6-10(7-9-11)20-16-14(24(25)26)15(19)22-17(23-16)21-13-5-3-2-4-12(13)18/h2-9H,1H3,(H4,19,20,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEBHQFNIVCQGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(2-fluorophenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine |
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